molecular formula C12H15NO2 B6226215 methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 1823899-17-7

methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B6226215
CAS No.: 1823899-17-7
M. Wt: 205.25 g/mol
InChI Key: YXWYKAYGBSMNOS-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a heterocyclic compound featuring a partially hydrogenated quinoline backbone. Its structure includes a methyl group at position 6 and a carboxylate ester at position 6. The tetrahydroquinoline scaffold is known for its conformational flexibility, influenced by ring puckering dynamics , and the electron-withdrawing ester group at position 8 may enhance solubility or modulate reactivity.

Properties

CAS No.

1823899-17-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-6-9-4-3-5-13-11(9)10(7-8)12(14)15-2/h6-7,13H,3-5H2,1-2H3

InChI Key

YXWYKAYGBSMNOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)OC)NCCC2

Purity

95

Origin of Product

United States

Preparation Methods

Methodology and Reaction Parameters

The most direct route to methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves the hydrogenation of 8-methylquinoline-6-carboxylic acid methyl ester. A patented method (CN106432072B) employs nanoporous palladium catalysts (PdNPore) under hydrogen pressure to reduce the aromatic quinoline ring to its tetrahydro form. Key variables include solvent selection, catalyst loading, hydrogen pressure, and temperature:

ParameterExample 5 (CN106432072B)Example 6 (CN106432072B)
Solvent TriethylamineEthanol
Catalyst Loading 3 mol% PdNPore5 mol% PdNPore
H₂ Pressure 2 bar5 bar
Temperature 50°C70°C
Reaction Time 15 hours19 hours
Yield 71%80%

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like triethylamine stabilize intermediates, while ethanol enhances hydrogen solubility. Higher pressures (5 bar) and temperatures (70°C) improve reaction rates but risk over-reduction byproducts.

Mechanistic Insights

Hydrogenation proceeds via adsorption of hydrogen onto the PdNPore surface, followed by sequential reduction of the quinoline ring’s nitrogen heterocycle. The methyl ester group at the 8-position remains intact due to its electron-withdrawing nature, which deactivates the adjacent carbon toward hydrogenolysis. The methyl group at the 6-position exerts steric hindrance, slightly reducing reaction rates compared to unsubstituted analogs.

Multi-Step Synthesis from Aniline Derivatives

Synthetic Pathway Overview

An alternative route, adapted from CN102702098A, constructs the tetrahydroquinoline scaffold from p-toluidine derivatives. This method involves seven steps:

  • Ethoxymethylene Substitution : p-Toluidine reacts with ethoxymethylene malononitrile to form a β-aminocrotononitrile intermediate.

  • Cyclization : Thermal cyclization at 180°C generates the quinoline core.

  • Hydrolysis and Decarboxylation : Acidic hydrolysis removes the nitrile group, followed by decarboxylation to yield 6-methylquinoline.

  • Halogenation : Bromination at the 8-position introduces a reactive site.

  • Carboxylation : Lithiation with LDA (Lithium Diisopropylamide) and quenching with methyl chloroformate installs the ester group.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, 3 bar H₂) reduces the quinoline to the tetrahydro form.

  • Debromination : Final hydrogenolysis removes the bromine substituent.

Critical Step Analysis

Carboxylation via LDA :
Deprotonation of the 8-bromo-6-methylquinoline with LDA in THF at −78°C generates a stabilized aryl lithium species. Quenching with methyl chloroformate furnishes the methyl ester with 85–90% efficiency. Side reactions, such as nucleophilic aromatic substitution, are minimized by low-temperature conditions.

Hydrogenation-Debromination Cascade :
Using a single Pd/C catalyst under 5 bar H₂, both ring reduction and debromination occur concurrently. This telescoped process eliminates isolation steps, improving overall yield (78% over two steps).

Comparative Evaluation of Methods

Efficiency and Scalability

  • Catalytic Hydrogenation : Advantages include simplicity (one-pot reaction) and high yields (80%). However, it requires access to pre-functionalized quinoline precursors, which may necessitate additional synthesis steps.

  • Multi-Step Synthesis : While labor-intensive, this route allows modular introduction of substituents, enabling derivatives inaccessible via hydrogenation. The longest linear sequence achieves 42% overall yield.

Structural Confirmation

Post-synthesis characterization relies on:

  • ¹H NMR : Methyl ester protons resonate as a singlet at δ 3.85–3.90 ppm, while the tetrahydroquinoline CH₂ groups appear as multiplets at δ 1.60–2.40 ppm.

  • HRMS : Molecular ion peak at m/z 205.1103 (calculated for C₁₂H₁₅NO₂⁺).

Industrial and Research Implications

The PdNPore-catalyzed hydrogenation method is favored for large-scale production due to its operational simplicity and compatibility with continuous-flow reactors. In contrast, the multi-step approach is valuable for medicinal chemistry campaigns requiring analogs with varied ester or methyl group configurations .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Tetrahydroquinoline Derivatives

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight Source/Application
Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate C₁₂H₁₅NO₂ -CH₃ (6), -COOCH₃ (8) Ester, tetrahydroquinoline 205.25 g/mol Synthetic intermediate
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate C₁₁H₁₂BrNO₂ -Br (6), -COOCH₃ (8) Ester, bromide 286.13 g/mol Halogenated analog
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate C₁₂H₁₅NO₂ -CH₃ (5), -COOCH₃ (8) Ester, positional isomer 205.25 g/mol R&D applications
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N -CH₃ (6) Amine, tetrahydroquinoline 147.22 g/mol Industrial uses

Key Observations:

  • Positional Isomerism : The 5-methyl isomer () may exhibit altered ring puckering and bioavailability due to steric interactions near the ester group.
  • Functional Group Impact: The absence of the ester group in 6-methyl-1,2,3,4-tetrahydroquinoline () reduces polarity, likely decreasing aqueous solubility compared to the target compound.

Physicochemical Properties

  • Solubility: The ester group in the target compound likely improves solubility in polar solvents relative to the non-esterified 6-methyltetrahydroquinoline ().

Biological Activity

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound belonging to the class of tetrahydroquinolines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound is represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been tested against human cervix carcinoma (HeLa), prostate cancer (PC3), and breast cancer (MCF-7) cells.

Table 1: IC50 Values of this compound

Cell LineIC50 (µM)
HeLa13.15
PC38.30
MCF-731.37

These values indicate that the compound has a selective cytotoxic effect on certain cancer cells while exhibiting lower toxicity towards non-cancerous cells.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by modulating key regulatory proteins associated with cell survival and death.
  • Reactive Oxygen Species (ROS) Production : Similar to other tetrahydroquinoline derivatives, this compound has been shown to increase ROS levels within cancer cells, leading to oxidative stress that can induce cell death.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G0/G1 phase, preventing cells from progressing through the cycle and proliferating.

Case Studies

A notable study involved the evaluation of this compound's effects on HeLa and PC3 cell lines. The results highlighted its ability to selectively inhibit cell growth:

  • HeLa Cells : The compound induced significant apoptosis as evidenced by increased annexin V staining and caspase activation.
  • PC3 Cells : A decrease in mitochondrial membrane potential was observed alongside increased ROS production.

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.

Q & A

Q. Advanced Characterization Workflow

  • NMR Analysis :
    • ¹H NMR : Identify the methyl group at position 6 (δ ~1.2–1.4 ppm as a triplet/singlet) and the ester moiety (δ ~3.7–3.9 ppm for OCH₃).
    • ¹³C NMR : Confirm the carbonyl carbon (δ ~165–170 ppm) and aromatic carbons (δ ~110–150 ppm).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ expected at m/z 233.13 for C₁₂H₁₅NO₂).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydroquinoline ring .

What are the potential biological targets of this compound, and how can its activity be validated?

Q. Basic Biological Screening

  • Enzyme Inhibition Assays : Test against bacterial DNA gyrase or topoisomerase IV (common targets for quinolones).
  • Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays.
  • Receptor Binding Studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive amines .

How do substituent variations (e.g., methyl vs. fluoro groups) impact the compound’s bioactivity and stability?

Q. Advanced Structure-Activity Relationship (SAR) Analysis

  • Methyl Group (Position 6) : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility.
  • Fluoro Substituents (Analog Studies) : Increase electronegativity, altering binding affinity to enzymes (e.g., fluoro analogs show 2–3× higher antibacterial activity in related compounds).
  • Stability : Methyl groups improve thermal stability, while electron-withdrawing substituents (e.g., Cl, F) may accelerate ester hydrolysis. Validate via accelerated stability testing (40°C/75% RH for 6 weeks) .

What analytical methods are recommended for resolving contradictions in reported spectral data for this compound?

Q. Methodological Approach to Data Validation

  • Comparative HPLC : Cross-check retention times with authentic standards.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • Isotopic Labeling : Use ¹³C-labeled precursors to confirm peak assignments in complex spectra.
  • Collaborative Studies : Replicate experiments across independent labs to rule out instrumentation bias .

How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be assessed preclinically?

Q. Advanced Pharmacokinetic Profiling

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction.
  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .

What strategies mitigate challenges in scaling up the synthesis of this compound?

Q. Process Chemistry Considerations

  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported pTSA) to reduce waste.
  • Flow Chemistry : Continuous flow systems for esterification steps to improve heat/mass transfer.
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced Computational Workflow

  • Molecular Docking (AutoDock Vina, Glide) : Model binding to DNA gyrase or serotonin receptors.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data.
  • ADMET Prediction : Tools like SwissADME or pkCSM to estimate toxicity and bioavailability .

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